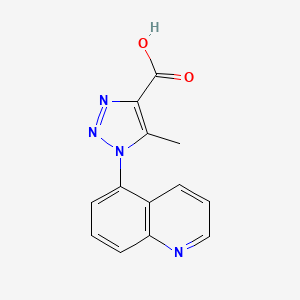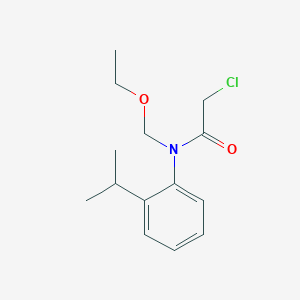![molecular formula C14H17ClN2O2 B1462515 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone CAS No. 1098346-62-3](/img/structure/B1462515.png)
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of ACEPC can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of ACEPC can be inferred from its molecular structure. It has a molecular weight of 280.75 g/mol. Further properties such as melting point, boiling point, and density could be determined through experimental methods .Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit serotonin (5-ht) reuptake .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to potent 5-ht reuptake inhibition .
Biochemical Pathways
Related compounds have been shown to affect the serotonin pathway .
Pharmacokinetics
A compound with a similar structure was found to be stable in human liver microsomes and possessed good pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have antidepressant-like activity in rats .
Biochemische Analyse
Biochemical Properties
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The interaction between this compound and PARP leads to the inhibition of PARP activity, which can result in the accumulation of DNA damage in cells. Additionally, this compound has been observed to enhance the phosphorylation of H2AX, a marker of DNA damage . These interactions highlight the potential of this compound as a modulator of DNA repair pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cells, this compound has been shown to induce cell death by increasing the levels of phosphorylated H2AX and activating caspase-3/7, which are key markers of apoptosis . Furthermore, this compound has been reported to influence cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . These findings suggest that this compound can modulate cellular functions by affecting key signaling pathways and promoting apoptotic cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . Additionally, this compound has been shown to enhance the cleavage of PARP, further promoting the accumulation of DNA damage . The inhibition of PARP activity by this compound leads to the activation of downstream signaling pathways, including the phosphorylation of H2AX and the activation of caspase-3/7, which are involved in the induction of apoptosis . These molecular interactions highlight the potential of this compound as a therapeutic agent targeting DNA repair mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is stable in human liver microsomes, indicating its potential for in vivo applications In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained DNA damage and apoptosis in cancer cells . These findings suggest that this compound may have long-lasting effects on cellular function, particularly in the context of cancer therapy.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. In rat models, this compound has been shown to reduce food intake and alter neurotransmitter levels in the brain, including serotonin and dopamine . These effects were observed at dosages that did not affect locomotor activity, suggesting a specific impact on appetite regulation and neurotransmitter function . Higher dosages of this compound have been associated with toxic effects, including increased DNA damage and apoptosis in various tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. This compound is metabolized in the liver by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . The metabolic stability of this compound in human liver microsomes suggests that it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound has been shown to accumulate in cancer cells, where it exerts its cytotoxic effects by inducing DNA damage and apoptosis . The transport of this compound is facilitated by specific transporters and binding proteins, which play a role in its cellular uptake and distribution . Additionally, the localization of this compound within specific cellular compartments, such as the nucleus, is essential for its activity as a DNA-damaging agent . These findings highlight the importance of understanding the transport and distribution mechanisms of this compound for its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been shown to localize primarily in the nucleus, where it interacts with DNA and induces damage . The nuclear localization of this compound is facilitated by specific targeting signals and post-translational modifications that direct it to this compartment . Additionally, the accumulation of this compound in the nucleus is essential for its ability to inhibit PARP activity and promote apoptosis . These findings underscore the importance of subcellular localization in determining the efficacy and specificity of this compound as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-11(18)12-2-4-13(5-3-12)16-6-8-17(9-7-16)14(19)10-15/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXWAHMLKQXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B1462432.png)
![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)
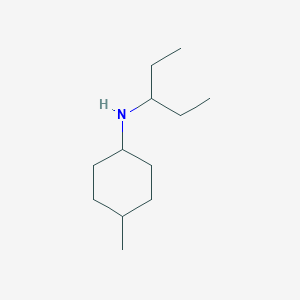
![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)
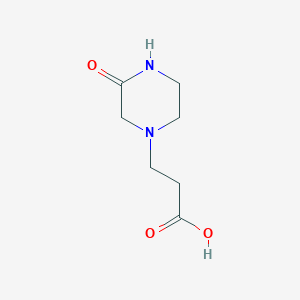
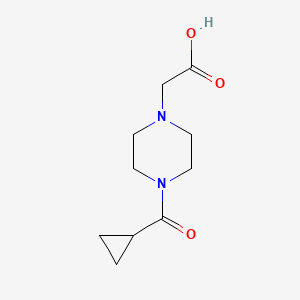

![N-[2-(3-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B1462442.png)
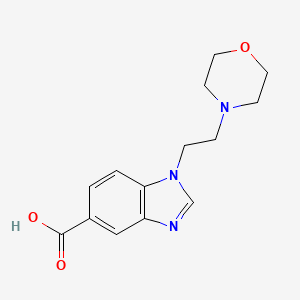
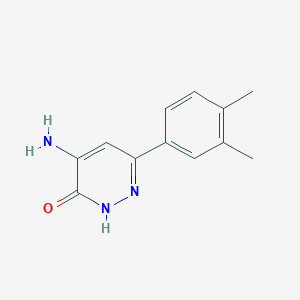
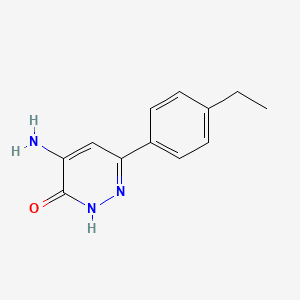
![[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1462450.png)
